1,4-Diamino-2,3-dicyano-1,4-bis(o-aminophenylmercapto)butadiene

Catalog No.
S548502
CAS No.
109511-58-2
M.F
C18H16N6S2
M. Wt
380.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,4-Diamino-2,3-dicyano-1,4-bis(o-aminophenylmerca...

CAS Number

109511-58-2

Product Name

1,4-Diamino-2,3-dicyano-1,4-bis(o-aminophenylmercapto)butadiene

IUPAC Name

(2Z,3Z)-2,3-bis[amino-(2-aminophenyl)sulfanylmethylidene]butanedinitrile

Molecular Formula

C18H16N6S2

Molecular Weight

380.5 g/mol

InChI

InChI=1S/C18H16N6S2/c19-9-11(17(23)25-15-7-3-1-5-13(15)21)12(10-20)18(24)26-16-8-4-2-6-14(16)22/h1-8H,21-24H2/b17-11+,18-12+

InChI Key

DVEXZJFMOKTQEZ-JYFOCSDGSA-N

SMILES

C1=CC=C(C(=C1)N)SC(=C(C#N)C(=C(N)SC2=CC=CC=C2N)C#N)N

Solubility

Soluble in DMSO, not in water

Synonyms

1,4-diamino-2,3-dicyano-1,4-bis(2-aminophenylthio)butadiene, U 0126, U-0126, U0126, U0126 cpd, U126 cpd, UO 126, UO-126, UO126

Canonical SMILES

C1=CC=C(C(=C1)N)SC(=C(C#N)C(=C(N)SC2=CC=CC=C2N)C#N)N

Isomeric SMILES

C1=CC=C(C(=C1)N)S/C(=C(/C(=C(/SC2=CC=CC=C2N)\N)/C#N)\C#N)/N

Description

The exact mass of the compound 1,4-Diamino-2,3-dicyano-1,4-bis(o-aminophenylmercapto)butadiene is 380.08779 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Nitriles - Supplementary Records. It belongs to the ontological category of enamine in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Enhanced Cytotoxicity: Studies have explored U0126's ability to increase the cytotoxicity (cell killing effect) of Combretastatin A4 (CA4), a vascular disrupting agent showing promise in cancer treatment []. The mechanism behind this enhanced cytotoxicity seems independent of the Mitogen-Activated Protein Kinase Kinase (MAPKK) pathway, a common cellular signaling cascade [].

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

2

Exact Mass

380.08779

Appearance

White to off-white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

8027P94HLL

MeSH Pharmacological Classification

Enzyme Inhibitors

Other CAS

218601-62-8

Wikipedia

U0126

Dates

Modify: 2023-08-15
1: Ma DM, Ji YJ, Yang F, Liu W, Wan Z, Li RY. Effects of U0126 on growth and activation of mitogen-activated protein kinases in Aspergillus fumigatus. Chin Med J (Engl). 2013 Jan;126(2):220-5. PubMed PMID: 23324267.
2: Bae SH, Hwang JW, Shin SJ, Park GH, Yoon KD, Bae SK. Quantitation and pharmacokinetics of 1,4-diamino-2,3-dicyano-1,4-bis (2-aminophenylthio) butadiene (U0126) in rat plasma by liquid chromatography-tandem mass spectrometry. J Sep Sci. 2012 Dec 10. doi: 10.1002/jssc.201200779. [Epub ahead of print] PubMed PMID: 23225735.
3: Li J, Fan Y, Zhang YN, Sun DJ, Fu SB, Ma L, Jiang LH, Cui C, Ding HF, Yang J. The Raf-1 inhibitor GW5074 and the ERK1/2 pathway inhibitor U0126 ameliorate PC12 cells apoptosis induced by 6-hydroxydopamine. Pharmazie. 2012 Aug;67(8):718-24. PubMed PMID: 22957439.
4: Lodi A, Woods SM, Ronen SM. Treatment with the MEK inhibitor U0126 induces decreased hyperpolarized pyruvate to lactate conversion in breast, but not prostate, cancer cells. NMR Biomed. 2012 Sep 3. doi: 10.1002/nbm.2848. [Epub ahead of print] PubMed PMID: 22945392; PubMed Central PMCID: PMC3529990.
5: Flores LG 2nd, Yeh HH, Soghomonyan S, Young D, Bankson J, Hu Q, Alauddin M, Huff V, Gelovani JG. Monitoring Therapy with MEK Inhibitor U0126 in a Novel Wilms Tumor Model in Wt1 Knockout Igf2 Transgenic Mice Using (18)F-FDG PET with Dual-Contrast Enhanced CT and MRI: Early Metabolic Response Without Inhibition of Tumor Growth. Mol Imaging Biol. 2012 Aug 9. [Epub ahead of print] PubMed PMID: 22875335.
6: Zhang WZ, Wang ZG, Chen YQ, Ma L, Li T, Bao HG, Li PH. [Effects of valsartan and U0126 on atrial fibrosis and connexin40 remodeling in rats]. Zhonghua Xin Xue Guan Bing Za Zhi. 2011 Dec;39(12):1129-34. Chinese. PubMed PMID: 22336507.
7: Freeman MR, Kim J, Lisanti MP, Di Vizio D. A metabolic perturbation by U0126 identifies a role for glutamine in resveratrol-induced cell death. Cancer Biol Ther. 2011 Dec 1;12(11):966-77. doi: 10.4161/cbt.12.11.18136. Epub 2011 Dec 1. PubMed PMID: 22108021; PubMed Central PMCID: PMC3280915.
8: Zou ZQ, Zhang LN, Wang F, Bellenger J, Shen YZ, Zhang XH. The novel dual PI3K/mTOR inhibitor GDC-0941 synergizes with the MEK inhibitor U0126 in non-small cell lung cancer cells. Mol Med Report. 2012 Feb;5(2):503-8. doi: 10.3892/mmr.2011.682. Epub 2011 Nov 16. PubMed PMID: 22101421.
9: Droebner K, Pleschka S, Ludwig S, Planz O. Antiviral activity of the MEK-inhibitor U0126 against pandemic H1N1v and highly pathogenic avian influenza virus in vitro and in vivo. Antiviral Res. 2011 Nov;92(2):195-203. doi: 10.1016/j.antiviral.2011.08.002. Epub 2011 Aug 11. PubMed PMID: 21854809.
10: Sheth PR, Liu Y, Hesson T, Zhao J, Vilenchik L, Liu YH, Mayhood TW, Le HV. Fully activated MEK1 exhibits compromised affinity for binding of allosteric inhibitors U0126 and PD0325901. Biochemistry. 2011 Sep 20;50(37):7964-76. doi: 10.1021/bi200542r. Epub 2011 Aug 26. PubMed PMID: 21793567.
11: Marampon F, Gravina GL, Di Rocco A, Bonfili P, Di Staso M, Fardella C, Polidoro L, Ciccarelli C, Festuccia C, Popov VM, Pestell RG, Tombolini V, Zani BM. MEK/ERK inhibitor U0126 increases the radiosensitivity of rhabdomyosarcoma cells in vitro and in vivo by downregulating growth and DNA repair signals. Mol Cancer Ther. 2011 Jan;10(1):159-68. doi: 10.1158/1535-7163.MCT-10-0631. PubMed PMID: 21220498; PubMed Central PMCID: PMC3064485.
12: Ito M, Zhao N, Zeng Z, Chang CC, Zu Y. Synergistic growth inhibition of anaplastic large cell lymphoma cells by combining cellular ALK gene silencing and a low dose of the kinase inhibitor U0126. Cancer Gene Ther. 2010 Sep;17(9):633-44. doi: 10.1038/cgt.2010.20. Epub 2010 May 7. PubMed PMID: 20448669; PubMed Central PMCID: PMC2919633.
13: Miwa M, Uchida S, Horiba F, Takeshima H, Nabeshima T, Hiramatsu M. Nociceptin and its metabolite attenuate U0126-induced memory impairment through a nociceptin opioid peptide (NOP) receptor-independent mechanism. Neurobiol Learn Mem. 2010 Mar;93(3):396-405. doi: 10.1016/j.nlm.2009.12.006. Epub 2009 Dec 21. PubMed PMID: 20026233.
14: Zhao LY, Huang C, Li ZF, Liu L, Ni L, Song TS. STAT1/2 is involved in the inhibition of cell growth induced by U0126 in HeLa cells. Cell Mol Biol (Noisy-le-grand). 2009 Nov 15;55 Suppl:OL1168-74. PubMed PMID: 20003811.
15: Chen CL, Li TP, Zhu LH. [Effect of MAPK signal transduction pathway inhibitor U0126 on aquaporin 4 expression in alveolar type II cells in rats with oleic acid-induced acute lung injury]. Nan Fang Yi Ke Da Xue Xue Bao. 2009 Aug;29(8):1525-8. Chinese. PubMed PMID: 19726282.
16: Quan H, Liu H, Li C, Lou L. 1,4-Diamino-2,3-dicyano-1,4-bis(methylthio)butadiene (U0126) enhances the cytotoxicity of combretastatin A4 independently of mitogen-activated protein kinase kinase. J Pharmacol Exp Ther. 2009 Jul;330(1):326-33. doi: 10.1124/jpet.109.153320. Epub 2009 Apr 18. PubMed PMID: 19377096.
17: Marampon F, Bossi G, Ciccarelli C, Di Rocco A, Sacchi A, Pestell RG, Zani BM. MEK/ERK inhibitor U0126 affects in vitro and in vivo growth of embryonal rhabdomyosarcoma. Mol Cancer Ther. 2009 Mar;8(3):543-51. doi: 10.1158/1535-7163.MCT-08-0570. Epub 2009 Mar 3. PubMed PMID: 19258428.
18: Yao XL, Chen ZD, Tan FQ, Lu Y, Hu Q. [Protective effect of MEK inhibitor (U0126) on donor testes from ischemia-reperfusion injury after orthotopic testicular transplantation in rats]. Zhejiang Da Xue Xue Bao Yi Xue Ban. 2009 Jan;38(1):81-8. Chinese. PubMed PMID: 19253433.
19: Farrokhnia N, Ericsson A, Terént A, Lennmyr F. MEK-inhibitor U0126 in hyperglycaemic focal ischaemic brain injury in the rat. Eur J Clin Invest. 2008 Sep;38(9):679-85. doi: 10.1111/j.1365-2362.2008.01990.x. PubMed PMID: 18837745.
20: Bachleda P, Dvorák Z. Pharmacological inhibitors of JNK and ERK kinases SP600125 and U0126 are not appropriate tools for studies of drug metabolism because they activate aryl hydrocarbon receptor. Gen Physiol Biophys. 2008 Jun;27(2):143-5. PubMed PMID: 18645229.

Explore Compound Types